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molecular formula C7H4BrN3O2 B1382098 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 1422772-78-8

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Cat. No. B1382098
M. Wt: 242.03 g/mol
InChI Key: GMNHPDGWLWPFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

A mixture of methyl 2-bromo-5-(pivaloyloxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (370 mg, 1 mmol), potassium hydroxide (280 mg, 5 mmol) in 2.5 mL of water and 5 mL of 1,4-dioxane was heated to reflux for 90 mins. The reaction mixture was cooled to room temperature, solvent evaporated, residue acidified with 1N HCl, filtered and dried to give 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid as a brown solid (320 mg, crude), material used in the next step without further purification. LCMS: (M+H)+=242/244; (M+Na)+=264/266.
Name
methyl 2-bromo-5-(pivaloyloxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]2[C:10]([C:11]([O:13]C)=[O:12])=[CH:9][N:8](COC(=O)C(C)(C)C)[C:5]2=[N:6][CH:7]=1.[OH-].[K+]>O.O1CCOCC1>[Br:1][C:2]1[N:3]=[C:4]2[C:10]([C:11]([OH:13])=[O:12])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-bromo-5-(pivaloyloxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Quantity
370 mg
Type
reactant
Smiles
BrC=1N=C2C(=NC1)N(C=C2C(=O)OC)COC(C(C)(C)C)=O
Name
Quantity
280 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 90 mins
Duration
90 min
CUSTOM
Type
CUSTOM
Details
solvent evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C2C(=NC1)NC=C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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